molecular formula C15H12N2O2 B12398629 Carbamazepine 10,11-epoxide-13C-15N

Carbamazepine 10,11-epoxide-13C-15N

Cat. No.: B12398629
M. Wt: 254.25 g/mol
InChI Key: ZRWWEEVEIOGMMT-IIJSWMDNSA-N
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Description

Carbamazepine 10,11-epoxide-13C-15N is a stable isotope-labeled compound of Carbamazepine 10,11-epoxide. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. This compound is primarily used as a tracer in drug development and pharmacokinetic studies due to its stable isotopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamazepine 10,11-epoxide-13C-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Carbamazepine 10,11-epoxide molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the isotopic labeling and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine 10,11-epoxide-13C-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels to ensure the stability of the isotopic labels .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield different epoxide derivatives, while reduction reactions can lead to the formation of diol compounds .

Scientific Research Applications

Carbamazepine 10,11-epoxide-13C-15N has a wide range of scientific research applications:

Mechanism of Action

Carbamazepine 10,11-epoxide-13C-15N exerts its effects by blocking sodium channels in neurons, similar to the parent compound Carbamazepine. This action stabilizes hyperexcited nerve membranes, inhibits repetitive neuronal firing, and reduces synaptic propagation of excitatory impulses. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

Carbamazepine 10,11-epoxide-13C-15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar mechanisms of action but differ in their metabolic pathways and pharmacokinetic properties, making this compound particularly valuable for specific research applications .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-(15N)carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1,16+1

InChI Key

ZRWWEEVEIOGMMT-IIJSWMDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)[15NH2]

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

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